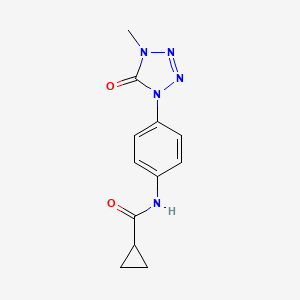

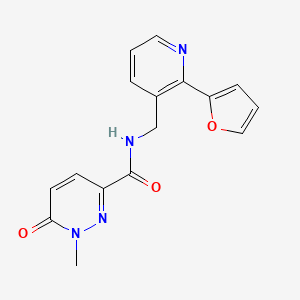

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Design and Synthesis for Anticancer Purposes Compounds with complex structures, including tetrazole moieties and substituted phenyl groups, have been designed and synthesized for their potential anticancer activities. For example, a series of substituted benzamides, starting from related chemical precursors, showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings highlight the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).

Characterization and Structural Analysis Characterization and structural analysis of compounds with cyclopropane and amide groups are crucial for understanding their properties and potential applications. Studies involving N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share some structural similarities with the compound , provide insights into their molecular conformations and stability, which are essential for their biological activities (Özer et al., 2009).

Novel Synthesis Methods Research into the synthesis of related compounds, such as tetrahydrobenzofurans and oxazoles, through innovative methods like dimethyldioxirane oxidation and copper-catalyzed intramolecular cyclization, respectively, demonstrates the continuous evolution of synthetic chemistry. These methodologies not only expand the chemical toolbox but also provide new avenues for creating compounds with potential therapeutic applications (Levai et al., 2002; Kumar et al., 2012).

Antiallergic Potential Compounds containing the tetrazole moiety have been explored for their antiallergic properties, highlighting the diverse biological activities of these chemical structures. For instance, some N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides showed significant antiallergic activity, further underscoring the therapeutic potential of structurally complex compounds (Honma et al., 1983).

Mechanism of Action

Target of Action

Similar compounds have been found to be highly selective forPARP1 over other PARP family members

Mode of Action

It’s known that compounds with similar structures form hydrogen bonds with amino acid residues in their target proteins . This interaction could lead to changes in the protein’s function, but the exact mechanism needs further investigation.

Biochemical Pathways

Compounds with similar structures have been found to exhibit substantial antiviral activity , suggesting that they may interfere with viral replication pathways. More research is needed to identify the exact pathways affected by this compound.

Pharmacokinetics

Similar compounds have been found to have excellent pharmacokinetics in preclinical species . This suggests that the compound could have good bioavailability, but further studies are needed to confirm this.

Result of Action

Similar compounds have been found to have reduced effects on human bone marrow progenitor cells in vitro , suggesting that they may have a targeted effect on specific cell types. More research is needed to understand the exact effects of this compound.

properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-16-12(19)17(15-14-16)10-6-4-9(5-7-10)13-11(18)8-2-3-8/h4-8H,2-3H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQHGNINMNKEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![3-bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2422137.png)

![oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate)](/img/structure/B2422138.png)

![6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2422145.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2422147.png)

![1-benzyl-N-butyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2422148.png)